molecular formula C7H9NO3S2 B14837149 2-Hydroxy-4-(methylthio)benzenesulfonamide

2-Hydroxy-4-(methylthio)benzenesulfonamide

Cat. No.: B14837149
M. Wt: 219.3 g/mol
InChI Key: PMKGZPUJAYMVGC-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide is an organosulfur compound with the molecular formula C7H9NO3S2 This compound is characterized by the presence of a hydroxy group, a methylsulfanyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Sulfonyl Chloride: The starting material, 4-methylthiophenol, is reacted with chlorosulfonic acid to form 4-(methylsulfanyl)benzenesulfonyl chloride.

    Amination: The sulfonyl chloride is then reacted with ammonia or an amine to form the corresponding sulfonamide.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxy group at the 2-position of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used for the reduction of the sulfonamide group.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Halogenated or nitrated derivatives.

    Reduction: Corresponding amines.

Scientific Research Applications

2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and enzyme inhibition properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria, and its inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzenesulfonamide: Lacks the methylsulfanyl group.

    2-Hydroxy-4-(methylsulfanyl)benzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group.

    2-Hydroxy-4-(methylsulfanyl)benzaldehyde: Contains an aldehyde group instead of a sulfonamide group.

Uniqueness

2-Hydroxy-4-(methylsulfanyl)benzene-1-sulfonamide is unique due to the presence of both a hydroxy group and a methylsulfanyl group on the benzene ring, along with the sulfonamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9NO3S2

Molecular Weight

219.3 g/mol

IUPAC Name

2-hydroxy-4-methylsulfanylbenzenesulfonamide

InChI

InChI=1S/C7H9NO3S2/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)

InChI Key

PMKGZPUJAYMVGC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)S(=O)(=O)N)O

Origin of Product

United States

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